AB-PINACA-d9

CAS No.:

Cat. No.: VC16577089

Molecular Formula: C18H26N4O2

Molecular Weight: 339.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H26N4O2 |

|---|---|

| Molecular Weight | 339.5 g/mol |

| IUPAC Name | N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indazole-3-carboxamide |

| Standard InChI | InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1/i1D3,4D2,5D2,8D2 |

| Standard InChI Key | GIMHPAQOAAZSHS-XKXPCLCBSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)N |

| Canonical SMILES | CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N |

Introduction

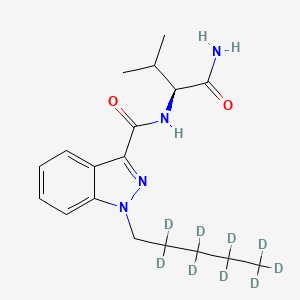

AB-PINACA-d9 (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide-d9) is a deuterium-labeled isotopologue of AB-PINACA, featuring nine deuterium atoms substituted at specific positions to enhance metabolic stability and detection fidelity. The deuterium atoms are typically incorporated into the pentyl side chain and adamantyl moiety, reducing hydrogen/deuterium exchange during sample preparation and ionization in mass spectrometry . This structural modification does not alter the compound’s physicochemical properties significantly but improves its utility as a reference standard by distinguishing it chromatographically from the parent compound.

Regulatory agencies, including the U.S. Drug Enforcement Administration (DEA), classify AB-PINACA-d9 as a Schedule I controlled substance due to its structural and functional similarity to AB-PINACA, which has been prohibited since 2015 . This scheduling reflects concerns over the misuse of synthetic cannabinoids and their analogs, despite the lack of documented abuse liability or toxicological data specific to AB-PINACA-d9.

Analytical Applications in Mass Spectrometry

Role as an Internal Standard

AB-PINACA-d9 is exclusively employed in quantitative assays to correct for matrix effects, ionization efficiency variations, and instrument drift in gas chromatography (GC-MS) and liquid chromatography (LC-MS) platforms. By spiking known concentrations of AB-PINACA-d9 into biological samples (e.g., plasma, urine, or liver microsomes), researchers calculate the recovery of AB-PINACA through deuterium-to-hydrogen signal ratios. This approach ensures high precision in pharmacokinetic studies, particularly when quantifying trace levels of AB-PINACA in forensic or clinical toxicology analyses .

Method Validation Parameters

Studies utilizing AB-PINACA-d9 report linear dynamic ranges of 0.1–100 ng/mL for AB-PINACA in human serum, with limits of detection (LOD) and quantification (LOQ) below 0.05 ng/mL . Inter- and intra-day precision values (expressed as relative standard deviation) typically fall under 15%, meeting FDA guidelines for bioanalytical method validation. The deuterated analog’s retention time shifts by <0.1 minutes compared to AB-PINACA in reversed-phase LC conditions, ensuring baseline separation without cross-talk .

Pharmacological Interactions of AB-PINACA

Inhibition of Cytochrome P450 Enzymes

AB-PINACA demonstrates selective inhibition of hepatic CYP enzymes, as evidenced by in vitro microsomal assays (Table 1) .

Table 1: Inhibitory Effects of AB-PINACA on Major CYP Enzymes

| Enzyme | Substrate | Inhibition Mode | Ki (µM) | Clinical Relevance |

|---|---|---|---|---|

| CYP2C8 | Amodiaquine | Mixed | 16.9 | Low |

| CYP2C9 | Diclofenac | Competitive | 6.7 | Moderate |

| CYP2C19 | [S]-Mephenytoin | Competitive | 16.1 | Low |

| CYP3A4 | Midazolam | Time-dependent | 17.6 | High |

Interactions with Drug Transporters

AB-PINACA weakly inhibits organic anion transporter 3 (OAT3; Ki = 8.3 µM) but shows negligible activity against OAT1, OCT1/2, OATP1B1/1B3, P-glycoprotein, and BCRP . These findings imply a low risk of transporter-mediated drug interactions, though OAT3 inhibition could theoretically affect renal excretion of anionic drugs (e.g., methotrexate).

Molecular Mechanisms of Enzyme Inhibition

Binding Interactions with CYP2C8

Molecular docking simulations reveal that AB-PINACA occupies the active site of CYP2C8 (PDB: 2NNH), forming a hydrogen bond with the heme group (2.95 Å) and hydrophobic interactions with Ile113, Phe205, and Val296 (Figure 1A) . The compound’s indazole ring aligns parallel to the heme plane, facilitating π-π stacking with Phe205, while the pentyl side chain extends into a hydrophobic pocket lined by Leu208 and Val336 .

Competitive Inhibition of CYP2C9

In CYP2C9 (PDB: 1R9O), AB-PINACA competes with diclofenac for binding at Arg108, leveraging a hydrogen bond (4.47 Å) and hydrophobic contacts with Leu206 and Phe114 . The carboxamide group orients toward the heme, mimicking the positioning of flurbiprofen in the native crystal structure .

Time-Dependent Inactivation of CYP3A4

AB-PINACA’s time-dependent inhibition of CYP3A4 (PDB: 4D6Z) involves covalent modification of the heme iron or apoprotein, as suggested by NADPH-dependent IC50 shifts . Docking studies identify hydrogen bonds with Arg105 (2.62 Å) and Glu374 (3.10 Å), with additional stabilization from Phe108 and Ile120 .

Toxicological and Forensic Considerations

Although AB-PINACA-d9 itself lacks documented toxicity, its parent compound’s pharmacokinetic profile raises concerns. AB-PINACA’s high lipophilicity (logP ≈ 5.2) promotes accumulation in adipose tissue, potentially extending its elimination half-life . Forensic case reports associate AB-PINACA with neuropsychiatric effects (e.g., agitation, seizures) and cardiotoxicity, though causal relationships remain unconfirmed due to polydrug use in reported fatalities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume